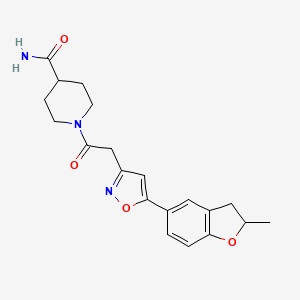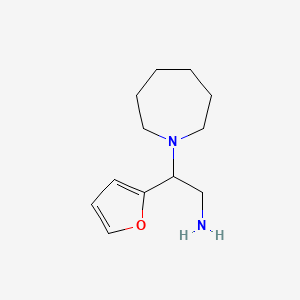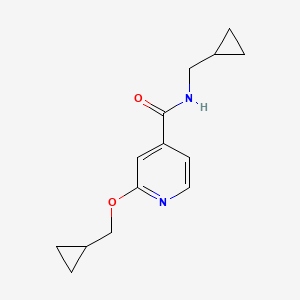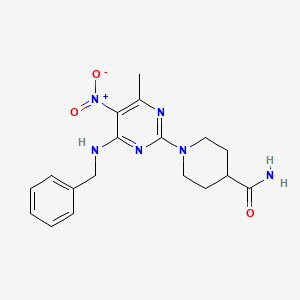
1-(4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains a piperidine ring and a pyrimidine ring. Piperidine is a common structural motif in many pharmaceuticals and natural products . Pyrimidines are also important in many biological processes, being the fundamental components of nucleotides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Piperidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions . The specific reactions that this compound would participate in would depend on the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Drug Development
1-(4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide belongs to a class of compounds that have been investigated for their pharmacological properties. Piperazine, a core structure in this compound, has been extensively studied for its anti-mycobacterial activities against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Piperazine derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug development for treating various central nervous system (CNS) disorders and infections (Girase et al., 2020).
Chemical Synthesis and Catalysis
The synthetic versatility of compounds containing the piperazine moiety, similar to the structure of 1-(4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide, allows for their use in the development of new synthetic methodologies and catalysis. These compounds serve as intermediates in the synthesis of more complex molecules, highlighting their importance in organic synthesis and material science (Gu et al., 2009).
Reduction of Toxic Substances in Food
Lactic acid bacteria (LAB) have been shown to reduce the content of harmful substances in food, such as heterocyclic amines and nitrosamines, which are chemically related to 1-(4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide. LAB can directly decrease these substances through adsorption or degradation, demonstrating the potential of biotechnological approaches in improving food safety (Shao et al., 2021).
Environmental and Health Safety
The study of biogenic amines and their potential to form toxic nitrosamines in food highlights the importance of monitoring and controlling these compounds to ensure environmental and health safety. Understanding the relationships between biogenic amines and nitrosamine formation can inform strategies to mitigate the risks associated with these substances, which share chemical features with 1-(4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide (Bulushi et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-12-15(24(26)27)17(20-11-13-5-3-2-4-6-13)22-18(21-12)23-9-7-14(8-10-23)16(19)25/h2-6,14H,7-11H2,1H3,(H2,19,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEORKZMCYCGZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904969.png)
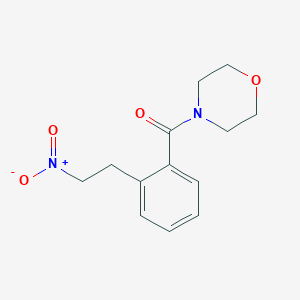
![3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2904971.png)
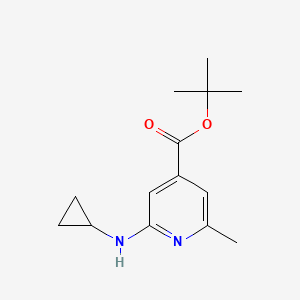
![(3-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2904974.png)
![5-Bromo-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2904975.png)
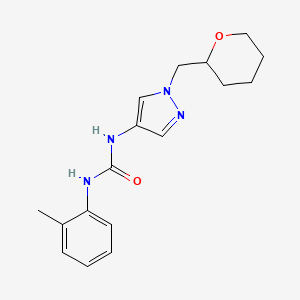
![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)

![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)

